molecular formula C19H20ClFN4O3S B2707356 N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide hydrochloride CAS No. 1215402-74-6

N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide hydrochloride

Cat. No. B2707356
CAS RN: 1215402-74-6
M. Wt: 438.9
InChI Key: KOZHHHADYVVUBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C19H20ClFN4O3S and its molecular weight is 438.9. The purity is usually 95%.
BenchChem offers high-quality N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Evaluation in Antitumor Activities

Novel derivatives of 6-amino-2-phenylbenzothiazole, including those with dimethylamino or fluoro substituents, have been synthesized and evaluated for their antitumor activities. These derivatives exert cytostatic activities against various malignant human cell lines, including cervical (HeLa), breast (MCF-7), colon (CaCo-2), and laryngeal carcinoma (Hep-2) cell lines, as well as against normal human fibroblast cell lines (WI-38). This research highlights the potential of these compounds in cancer therapy (Racané et al., 2006).

Development of Novel Derivatives for Anti-inflammatory Activity

Research into the synthesis of novel N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides has shown significant anti-inflammatory activity. Among the synthesized compounds, some showed higher efficacy, indicating their potential use in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Analgesic and Anti-Inflammatory Properties

Further investigations into the synthesis of (3,3-dipropyl-6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-acetamide hydrochlorides have demonstrated these compounds' analgesic effects, comparable to sodium metamizole. Moreover, several of these amides exhibited anti-inflammatory effects, comparable in magnitude to those of sodium metamizole, indicating their therapeutic potential for pain and inflammation management (Yusov et al., 2019).

Electrochemical Determination in Pharmaceutical Formulations

The electrochemical determination of ranitidine hydrochloride, a compound with structural similarities, emphasizes the importance of detecting such compounds in biological fluids and pharmaceutical formulations due to potential side effects. This research underlines the broader applicability of related compounds in analytical chemistry for ensuring medication safety and effectiveness (Ming, 2013).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-(4-fluorophenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3S.ClH/c1-22(2)9-10-23(18(25)11-13-3-5-14(20)6-4-13)19-21-16-8-7-15(24(26)27)12-17(16)28-19;/h3-8,12H,9-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZHHHADYVVUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-])C(=O)CC3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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